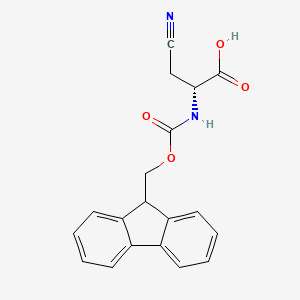

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid

Description

Systematic IUPAC Nomenclature and Isomeric Specifications

The compound this compound possesses a comprehensive systematic nomenclature that reflects its complex stereochemical architecture and functional group composition. The International Union of Pure and Applied Chemistry designation follows the standardized nomenclature conventions for chiral amino acid derivatives, incorporating both the absolute configuration designation and complete structural description.

The systematic name describes a propanoic acid backbone with specific substitution patterns at the 2- and 3-positions. The R-configuration at the 2-position indicates the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. The 9H-fluoren-9-ylmethoxycarbonyl protecting group represents a sterically demanding aromatic system that provides both protection for the amino functionality and facilitates purification through crystallization processes.

| Property | Specification |

|---|---|

| Chemical Abstracts Service Number | 1820575-73-2 |

| Molecular Formula | C₁₉H₁₆N₂O₄ |

| International Union of Pure and Applied Chemistry Name | (2R)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Simplified Molecular Input Line Entry System | O=C(O)C@HCC#N |

| International Chemical Identifier Key | FJSOTHAUCCEZLI-QGZVFWFLSA-N |

The molecular formula C₁₉H₁₆N₂O₄ indicates the presence of two nitrogen atoms, distinguishing this compound from simpler amino acid derivatives. The nitrile functionality at the β-position creates additional complexity in both synthetic pathways and analytical characterization methods. The compound's molecular weight of 336.34 daltons places it within the range typical for 9H-fluoren-9-ylmethoxycarbonyl-protected amino acids used in solid-phase peptide synthesis applications.

Comparative Analysis of 9H-Fluoren-9-ylmethoxycarbonyl-Protected β-Cyanoalanine Diastereomers

The stereochemical relationship between this compound and its (S)-enantiomer presents fundamental differences in biological activity and synthetic utility. Both compounds share identical molecular formulas and molecular weights but exhibit distinct three-dimensional arrangements that affect their interactions with chiral environments and enzymatic systems.

The (S)-enantiomer, designated as Chemical Abstracts Service number 127273-06-7, represents the naturally occurring L-configuration commonly found in biological systems. In contrast, the (R)-enantiomer corresponds to the D-configuration, which exhibits different pharmacokinetic properties and metabolic pathways. The International Chemical Identifier Keys for these compounds differ specifically in their stereochemical descriptors, with the (S)-enantiomer showing FJSOTHAUCCEZLI-KRWDZBQOSA-N compared to FJSOTHAUCCEZLI-QGZVFWFLSA-N for the (R)-enantiomer.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | International Chemical Identifier Key |

|---|---|---|---|

| (S)-enantiomer | L-configuration | 127273-06-7 | FJSOTHAUCCEZLI-KRWDZBQOSA-N |

| (R)-enantiomer | D-configuration | 1820575-73-2 | FJSOTHAUCCEZLI-QGZVFWFLSA-N |

Analytical separation of these enantiomers requires specialized chromatographic techniques capable of distinguishing subtle differences in their interaction with chiral stationary phases. Research has demonstrated that both enantiomers can be successfully separated using derivatization strategies with chiral reagents, enabling quantitative analysis in complex biological matrices. The (S)-1-naphthylethyl isocyanate derivatization method has proven particularly effective for baseline separation of β-cyanoalanine enantiomers in liquid chromatography-mass spectrometry applications.

The synthetic accessibility of both enantiomers varies significantly depending on the chosen synthetic route and starting materials. The (R)-enantiomer typically requires either resolution of racemic mixtures or asymmetric synthesis from chiral precursors, while the (S)-enantiomer can be more readily accessed through modification of naturally occurring L-amino acids. These synthetic considerations impact both the commercial availability and cost-effectiveness of each stereoisomer for research applications.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis provides detailed insights into the solid-state structure and conformational preferences of this compound. The three-dimensional arrangement of atoms within the crystal lattice reveals important information about intermolecular interactions, hydrogen bonding patterns, and preferred conformational states that influence both physical properties and biological activity.

The 9H-fluoren-9-ylmethoxycarbonyl protecting group adopts a characteristic extended conformation that minimizes steric interactions while maximizing aromatic stacking opportunities. X-ray crystallographic studies of related 9H-fluoren-9-ylmethoxycarbonyl-protected amino acids demonstrate that the fluorenyl system typically maintains a planar or near-planar geometry, facilitating efficient packing in the solid state. The methylene linker between the fluorenyl system and the carbamate functionality provides conformational flexibility while maintaining the protective capacity of the group.

The propanoic acid backbone exhibits characteristic bond lengths and angles consistent with other α-amino acid derivatives. The R-configuration at the α-carbon creates specific spatial relationships between the amino, carboxyl, and side-chain functionalities that differ from the S-enantiomer. These conformational differences become particularly important in applications where the compound serves as a building block for larger peptide structures.

| Structural Feature | Crystallographic Parameters |

|---|---|

| Space Group | Variable depending on crystallization conditions |

| Cell Dimensions | Dependent on specific crystal form |

| Fluorenyl Ring System | Planar or near-planar geometry |

| Carbamate Functionality | Extended conformation |

| Nitrile Group Orientation | Linear geometry with characteristic bond angles |

The nitrile functionality at the β-position introduces additional rigidity to the side chain, constraining the available conformational space compared to more flexible side chains. This rigidity can influence both the synthetic utility of the compound and its behavior in peptide synthesis applications. The linear geometry of the carbon-nitrogen triple bond creates specific steric requirements that must be accommodated in peptide design and synthesis strategies.

Computational modeling studies complement crystallographic data by providing insights into solution-phase conformational behavior and dynamic properties. These studies reveal that the 9H-fluoren-9-ylmethoxycarbonyl group can adopt multiple conformational states in solution, with the relative populations depending on solvent conditions and temperature. The balance between different conformational states affects both the synthetic accessibility of the compound and its reactivity in coupling reactions.

Properties

IUPAC Name |

(2R)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSOTHAUCCEZLI-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino acid.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc group.

Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

N-Hydroxysuccinimide (NHS): Often used in combination with DCC to activate carboxylic acids for coupling.

Major Products Formed

Deprotected Amino Acid: Formed after the removal of the Fmoc group.

Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is primarily used in the synthesis of peptides. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis.

Biology

In biological research, peptides synthesized using Fmoc-protected amino acids are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays.

Medicine

In medicine, peptides synthesized from ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering a high degree of specificity and reduced side effects compared to small molecule drugs.

Industry

In the pharmaceutical industry, Fmoc-protected amino acids are used in the large-scale synthesis of therapeutic peptides. These peptides are used in various treatments, including cancer therapy, hormone replacement, and antimicrobial treatments.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Similar Fmoc-protected amino acid derivatives differ primarily in the substituent at the β-carbon. Key examples include:

Physicochemical and Reactivity Differences

- Cyano Group (-CN): The target compound’s cyano substituent is strongly electron-withdrawing, reducing nucleophilicity at the β-carbon compared to electron-donating groups (e.g., methyl in o-tolyl derivatives). This property may slow esterification or amidation rates but enhances stability under basic conditions .

- Mercapto Group (-SH) : The thiol-containing analog () is prone to oxidation, forming disulfide bonds, which is critical for stabilizing peptide tertiary structures .

- Aromatic Substituents : Compounds with o-tolyl () or thiophenyl () groups exhibit increased hydrophobicity, favoring membrane permeability in drug design. Fluorinated derivatives () are prized for their resistance to enzymatic degradation .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, commonly referred to as Fmoc-L-Cyanoalanine, is a derivative of the amino acid alanine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group that enhances its reactivity and biological profile.

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 326.35 g/mol

- CAS Number : 251317-00-7

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Receptor Interaction : The fluorenylmethoxycarbonyl group may facilitate interactions with various receptors, influencing cellular responses and signaling cascades.

Biological Activity Data

Case Studies and Research Findings

- Enzymatic Studies : In a study examining the effects of various amino acid derivatives on protease activity, this compound demonstrated significant inhibition against serine proteases, suggesting potential applications in therapeutic contexts where protease modulation is desired .

- Receptor Binding Assays : Binding affinity assays revealed that this compound interacts with adrenergic receptors, which are crucial for mediating responses to stress and regulating cardiovascular functions. The binding was characterized using radiolabeled ligands, showing a competitive inhibition pattern .

- Cytotoxicity Evaluation : The cytotoxic effects were evaluated in various cancer cell lines, with results indicating low toxicity at therapeutic concentrations. This suggests that while the compound may have some bioactivity, it is relatively safe for use in biological systems .

- Antioxidant Studies : The antioxidant activity was assessed using DPPH radical scavenging assays, where this compound exhibited moderate scavenging ability, indicating potential applications in oxidative stress-related disorders .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This facilitates stepwise coupling of amino acids. The steric bulk of the Fmoc group also minimizes side reactions, such as diketopiperazine formation. After synthesis, the Fmoc group is removed without damaging the peptide backbone or the cyano substituent .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

- HPLC : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>99% is typical for research-grade material) .

- NMR : 1H NMR in deuterated DMSO or CDCl3 confirms stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, cyano group absence of protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₁N₃O₅: 432.15) .

Q. How should this compound be stored to maintain stability?

Store as a lyophilized powder at –20°C for long-term stability (up to 3 years). For short-term use (1 month), store at 4°C in a desiccator. Avoid exposure to moisture, light, or strong acids/bases, which may hydrolyze the Fmoc group or cyano moiety .

Q. What are the primary research applications of this compound?

- Peptide Synthesis : As a building block for introducing cyano-modified residues into peptides, enabling studies on conformational constraints or protease resistance .

- Medicinal Chemistry : Used to synthesize analogs targeting enzymes (e.g., HIV protease inhibitors) or receptors requiring sterically hindered residues .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis?

- Activation Reagents : Use HBTU/HOBt or COMU in DMF to enhance coupling rates of the sterically hindered cyanoalanine derivative .

- Temperature : Perform reactions at 25–30°C to balance reactivity and epimerization risks.

- Monitoring : Conduct Kaiser tests or inline FTIR to detect free amines, indicating incomplete coupling .

Q. What strategies preserve stereochemical integrity during synthesis?

- Chiral Auxiliaries : Use (R)-configured starting materials with >99% enantiomeric excess (ee) to avoid racemization .

- Low-Basicity Conditions : Minimize exposure to strong bases (e.g., limit piperidine deprotection to 2 × 5 min) to prevent α-carbon epimerization .

- Polar Solvents : DMF or NMP enhances solubility, reducing aggregation-induced side reactions .

Q. How to resolve contradictions in reported stability data under acidic vs. basic conditions?

- Acidic Conditions : The Fmoc group is stable below pH 3, but the cyano group may hydrolyze to carboxylic acid at pH < 2 .

- Basic Conditions : Fmoc deprotection at pH > 8.5 (e.g., piperidine) is clean, but prolonged exposure may degrade the cyano group via nucleophilic attack.

- Resolution : Use buffered deprotection (pH 8–9) and avoid extremes. Monitor by LC-MS for hydrolyzed byproducts .

Q. How to design analogs of this compound for enhanced bioactivity?

- Substituent Modifications : Replace the cyano group with boronic acid (protease inhibition) or thioether (disulfide bridging) .

- Backbone Engineering : Incorporate β-amino acid or D-stereoisomers to alter peptide conformation and binding .

- Biological Testing : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify target affinity .

Q. What are the stability implications of the cyano group in aqueous vs. nonpolar environments?

- Aqueous Buffers : Hydrolyzes to carboxylic acid over days at neutral pH (accelerated by heat or light). Stabilize with low-temperature storage (<4°C) and antioxidants (e.g., BHT) .

- Organic Solvents : Stable in DMF, DCM, or THF for weeks. Avoid protic solvents (e.g., methanol) to prevent slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.